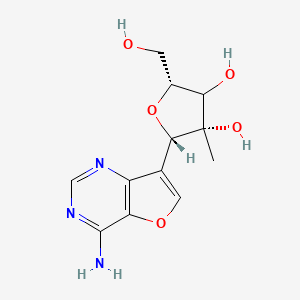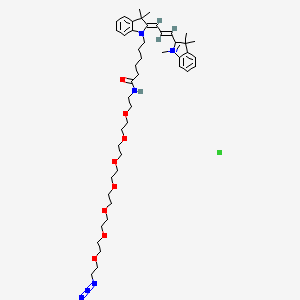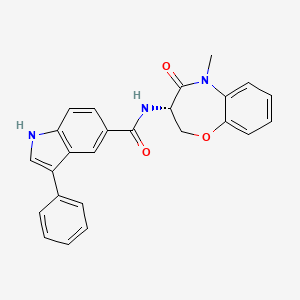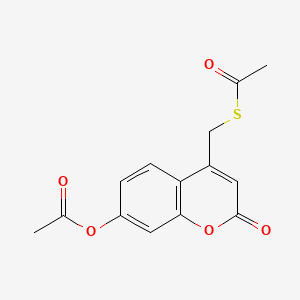
DNA polymerase-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DNA polymerase-IN-2 is a small molecule inhibitor that targets DNA polymerase enzymes. DNA polymerases are essential enzymes responsible for synthesizing DNA molecules from deoxyribonucleotides, the building blocks of DNA. These enzymes play a crucial role in DNA replication and repair, ensuring the accurate transmission of genetic information during cell division. This compound specifically inhibits the activity of DNA polymerase, making it a valuable tool in scientific research and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DNA polymerase-IN-2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often involve the use of organic solvents such as acetonitrile and catalysts like tetrazole.
Functional Group Modifications: The core structure is then modified to introduce specific functional groups that enhance the inhibitory activity of the compound. This step may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as automated synthesis and high-throughput screening are employed to streamline production and ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions: DNA polymerase-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its inhibitory activity.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its binding affinity to DNA polymerase.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s specificity and potency.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their inhibitory activity against DNA polymerase to identify the most potent compounds.
Wissenschaftliche Forschungsanwendungen
DNA polymerase-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical probe to study the mechanism of DNA polymerase and to identify potential inhibitors for therapeutic development.
Biology: this compound is employed in research to understand the role of DNA polymerase in DNA replication and repair processes.
Medicine: The compound is investigated for its potential as an anticancer agent, as it can inhibit the proliferation of cancer cells by targeting DNA polymerase.
Industry: this compound is used in the development of diagnostic tools and assays for detecting DNA polymerase activity in various biological samples.
Wirkmechanismus
DNA polymerase-IN-2 exerts its effects by binding to the active site of DNA polymerase, preventing the enzyme from catalyzing the synthesis of DNA. The compound interacts with key amino acid residues in the active site, blocking the binding of deoxyribonucleotides and inhibiting the formation of phosphodiester bonds. This inhibition disrupts the replication and repair of DNA, leading to cell cycle arrest and apoptosis in rapidly dividing cells.
Vergleich Mit ähnlichen Verbindungen
DNA polymerase-IN-2 is unique in its specificity and potency as a DNA polymerase inhibitor. Similar compounds include:
DNA polymerase-IN-1: Another inhibitor with a different core structure and functional groups, resulting in varying degrees of inhibitory activity.
DNA polymerase-IN-3: A compound with similar inhibitory effects but different pharmacokinetic properties, affecting its bioavailability and therapeutic potential.
Eigenschaften
Molekularformel |
C14H12O5S |
|---|---|
Molekulargewicht |
292.31 g/mol |
IUPAC-Name |
[4-(acetylsulfanylmethyl)-2-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C14H12O5S/c1-8(15)18-11-3-4-12-10(7-20-9(2)16)5-14(17)19-13(12)6-11/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
UIQDNATWWCZOHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)CSC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



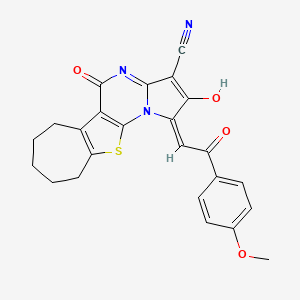

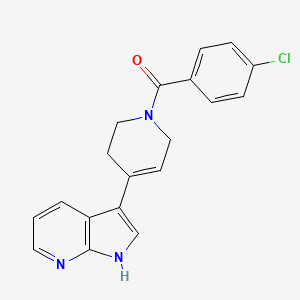
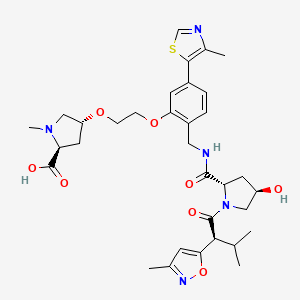

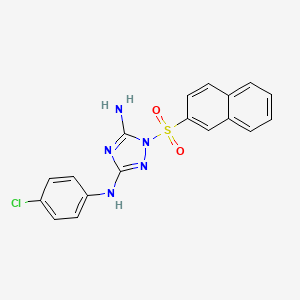
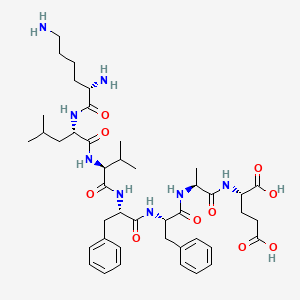
![[2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B12380462.png)
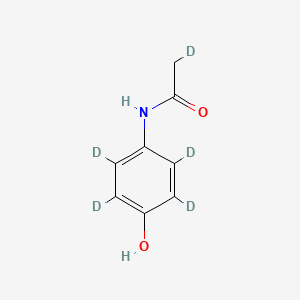
![8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B12380474.png)
